N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide
Description
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide is a chiral sulfonamide derivative characterized by a tert-butylsulfonamide group attached to a hydroxy-phenylpropan-2-yl backbone.
Properties
Molecular Formula |
C13H21NO3S |
|---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-10(14-18(16,17)13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12,14-15H,1-4H3/t10-,12-/m1/s1 |
InChI Key |
YSBWGRSXTWNADK-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the 2-Methylpropane-2-sulfinamide Moiety
The 2-methylpropane-2-sulfinamide (tert-butyl sulfinamide) is a key chiral building block in the synthesis of the target compound. Its preparation is well-documented and involves the following main steps:
Selective Oxidation of Di-tert-butyl Disulfide: The process begins with the selective oxidation of di-tert-butyl disulfide using hydrogen peroxide to form tert-butyl sulfinyl chloride or tert-butyl sulfonyl bromide intermediates. This step is crucial for introducing the sulfinyl functional group with high enantiomeric purity.
Reaction with Hydrazine Hydrate: The sulfinyl chloride/bromide intermediates are then reacted with hydrazine hydrate to yield tert-butyl sulfinyl hydrazine derivatives.
Resolution and Cracking: The hydrazine derivatives undergo resolution using tartaric acid or DBTA resolving agents to separate enantiomers, followed by cracking with zinc acetate to obtain enantiomerically pure 2-methylpropane-2-sulfinamide.
This method is noted for its simplicity, high yield, environmental friendliness, and cost-effectiveness, making it suitable for industrial-scale production.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Selective oxidation | Di-tert-butyl disulfide, H2O2 | tert-butyl sulfinyl chloride/bromide |
| Reaction with hydrazine hydrate | Hydrazine hydrate | tert-butyl sulfinyl hydrazine |
| Resolution | Tartaric acid or DBTA resolving agent | Enantiomer separation |
| Cracking | Zinc acetate | Enantiomerically pure sulfinamide |
Coupling of the Sulfinamide with the Hydroxy-Phenylpropan-2-yl Fragment
The target compound features a chiral hydroxy-phenylpropan-2-yl group linked to the sulfinamide nitrogen. The preparation involves:
Condensation Reactions: The sulfinamide is reacted with appropriate aldehydes or ketones bearing the hydroxy-phenylpropan-2-yl moiety under mild conditions, often catalyzed by Lewis acids such as titanium(IV) isopropoxide or in the presence of bases like cesium carbonate.
Use of Titanium(IV) Isopropoxide: This reagent facilitates the formation of sulfinyl imines or related intermediates by activating the carbonyl group, promoting nucleophilic attack by the sulfinamide nitrogen. Reactions are typically conducted in solvents like tetrahydrofuran or dichloromethane at temperatures ranging from room temperature to reflux.
Reduction Steps: In some protocols, sodium borohydride is used to reduce imine intermediates to the corresponding amines, stabilizing the linkage between the sulfinamide and the hydroxy-phenylpropan-2-yl fragment.
Purification: The crude products are purified by standard techniques such as column chromatography or recrystallization to achieve high purity (often >98%).
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation with aldehyde/ketone | 2-methylpropane-2-sulfinamide, Ti(OiPr)4, THF or CH2Cl2, 60°C to reflux | 80-85% | Formation of sulfinyl imine intermediate |
| Reduction | Sodium borohydride, MeOH, 0°C to RT | 80-85% | Conversion to sulfonamide linkage |
| Purification | Column chromatography or recrystallization | >98% purity | High purity product obtained |
Representative Experimental Procedures
Example 1: A solution of dihydrofuran-3(2H)-one (3.48 mmol), 2-methylpropane-2-sulfinamide (3.48 mmol), and titanium(IV) isopropoxide (3.66 mmol) in tetrahydrofuran was heated at 60°C overnight. After workup and filtration, the product was obtained without further purification, confirmed by LCMS (m/z = 190.1).
Example 2: To a solution of 3-chloropyrazine-2-carbaldehyde (6.31 mmol) and 2-methylpropane-2-sulfinamide (6.95 mmol) in dichloromethane, copper(II) sulfate was added and stirred at room temperature for 17 hours. The product was purified by column chromatography to afford the sulfinamide derivative.
Example 3: Synthesis of N-((4-chloro-3-fluoropyridin-2-yl)methyl)-2-methylpropane-2-sulfinamide involved reaction of 4-chloro-3-fluoropicolinaldehyde with cesium carbonate and 2-methylpropane-2-sulfinamide in dichloromethane, followed by reduction with sodium borohydride. The crude product was isolated as a yellow solid with 83.5% yield.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Di-tert-butyl disulfide, hydrazine hydrate, aldehydes/ketones with hydroxy-phenylpropan-2-yl groups |
| Key reagents | Hydrogen peroxide, titanium(IV) isopropoxide, cesium carbonate, sodium borohydride |
| Solvents | Tetrahydrofuran, dichloromethane, methanol |
| Temperature range | 0°C to reflux (~60-80°C) |
| Reaction time | Several hours to overnight (up to 17 h) |
| Yields | 80-85% for coupling steps; overall high yield for sulfinamide preparation |
| Purity | >98% by HPLC/LCMS |
Chemical Reactions Analysis
Types of Reactions
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Group Variations
N-Benzyl-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-2,4,6-trimethylbenzenesulfonamide (Compound 9)
- Structure : Features a trimethylbenzenesulfonamide group instead of tert-butylsulfonamide.
- Synthesis: Achieved via mesylation of (1S,2R)-norephedrine, yielding 96% as a white solid .
- Key Differences : The electron-rich aromatic ring in the sulfonamide may enhance π-π interactions but reduce steric bulk compared to the tert-butyl group in the target compound.
(S)-N-(1-Hydroxypropan-2-yl)-2-nitrobenzenesulfonamide
- Structure : Contains a nitro group on the sulfonamide’s benzene ring.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~3–4) compared to the tert-butylsulfonamide (pKa ~9–10) .
N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]acetamide
- Structure : Replaces sulfonamide with acetamide.
Stereochemical Variations
(R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-N,2-dimethyl-5-phenylpentanamide
- Structure : (1S,2S) configuration with a phenylpentanamide chain.
- Synthesis : Prepared via enantioselective α-alkylation (77% yield, 96% ee).
- Key Differences : The (1S,2S) stereochemistry results in distinct optical rotation ([α]²²_D = –37°) and conformational preferences compared to the (1S,2R) target compound .
N-((1R,2S)-1-Hydroxy-1-phenylpropan-2-yl)-N-methyl-1-phenylcycloprop-2-ene-1-carboxamide (27a)
- Structure : (1R,2S) configuration with a cyclopropene-carboxamide group.
Physicochemical and Spectroscopic Properties
Biological Activity
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the realm of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The chemical formula of this compound is . The molecular weight is approximately 293.37 g/mol. The compound features a sulfonamide group, which is known for its pharmacological properties, including antibacterial and antitumor activities.
Biological Activity Overview
Research indicates that sulfonamides can inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including pH regulation and ion transport. The inhibition of specific CA isoforms has been linked to anticancer properties due to their role in tumor microenvironment acidification.
Enzyme Inhibition
Recent studies have demonstrated that modified sulfonamides exhibit significant inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII). For instance, compounds derived from saccharide modifications showed reduced viability in cancer cell lines such as HT-29 and MDA-MB-231 under hypoxic conditions. The compound 16e displayed superior activity compared to acetazolamide (AZM), a well-known CA inhibitor, indicating its potential as a therapeutic agent in cancer treatment .
| Compound | Target | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|---|
| 16a | CA IX | 0.5 | MDA-MB-231 | Reduced cell viability |
| 16b | CA IX | 0.3 | HT-29 | Inhibited migration |
| 16e | CA IX | 0.4 | MG-63 | Superior activity over AZM |
Case Study 1: Cancer Cell Viability
In a study assessing the effects of various sulfonamide derivatives on cancer cell lines, compounds with structural similarities to this compound were evaluated for their ability to inhibit cell growth. Results indicated that these compounds effectively decreased the viability of cancer cells by targeting CA IX, which is often overexpressed in tumors .
Case Study 2: Migration Inhibition
Another investigation focused on the migration of MDA-MB-231 cells treated with modified sulfonamides. The results showed that high concentrations of certain derivatives not only inhibited cell proliferation but also significantly reduced migratory capabilities, suggesting a dual action mechanism that could be beneficial in preventing metastasis .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate the tumor microenvironment by inhibiting carbonic anhydrases. This inhibition can lead to altered pH levels within tumors, affecting nutrient availability and overall tumor growth dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
